molecular formula C18H13N3OS2 B2371455 N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034486-15-0

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2371455
CAS No.: 2034486-15-0
M. Wt: 351.44
InChI Key: UAHMEYSVEFTPIC-UHFFFAOYSA-N
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Description

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C18H13N3OS2 and its molecular weight is 351.44. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Derivatives Development

Research has focused on the synthesis of new heterocyclic compounds using key intermediates that resemble the structural framework of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide. These studies involve the development of tetrahydropyrimidine-thione derivatives, and their transformation into various heterocyclic frameworks such as thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives, showcasing the compound's utility in creating pharmacologically relevant structures (Fadda et al., 2013).

Antiallergic Activity Exploration

A derivative structure of the compound was synthesized and tested for antiallergic activity, revealing significant efficacy in rat passive cutaneous anaphylaxis (PCA) assay after oral administration. This indicates the potential of such compounds in developing new antiallergic agents (Honma et al., 1983).

Inhibitor Development for Enzymatic and Receptor Targets

Compounds incorporating the thiophene and benzo[d]thiazole moieties have been designed as inhibitors for specific enzymes and receptors. For example, derivatives targeting the co-activator associated arginine methyltransferase 1 (CARM1) showed that the potency of these inhibitors is influenced by the nature of the heteroaryl fragment, with thiophene analogues being superior to others (Allan et al., 2009).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues have been synthesized and evaluated for their antituberculosis activity. Among these compounds, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate demonstrated promising activity against Mycobacterium tuberculosis, indicating the potential application of such compounds in tuberculosis treatment (Jeankumar et al., 2013).

Scalable Synthesis and Drug Development

The scalability of synthesizing complex molecules containing benzo[d]thiazole and related structures has been addressed, leading to the development of efficient manufacturing processes for potential drug candidates. This research underscores the importance of such compounds in pharmaceutical development and the necessity for scalable synthetic routes (Scott et al., 2006).

Properties

IUPAC Name

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c22-18(13-3-4-15-17(7-13)24-11-21-15)20-9-12-6-14(10-19-8-12)16-2-1-5-23-16/h1-8,10-11H,9H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHMEYSVEFTPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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